3-(Trifluoromethyl)phenyl chloroformate
Overview
Description
Introduction "3-(Trifluoromethyl)phenyl chloroformate" is a compound optimized and analyzed using the B3LYP method and various basis sets. The research focuses on understanding its structural parameters, thermodynamic properties, and vibrational frequencies (Arjunan, Senthilkumari, & Mohan, 2019).
Synthesis Analysis The synthesis of related compounds involves reactions like the coupling of 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether, followed by reduction processes (Yin et al., 2005).
Molecular Structure Analysis Studies reveal precise assignment and analysis of the vibrational frequencies of the fundamental modes of the compound. Theoretical results are compared with experimental data, indicating detailed molecular structural insights (Arjunan, Senthilkumari, & Mohan, 2019).
Chemical Reactions and Properties Research on 3-(Trifluoromethyl)phenyl chloroformate includes analysis of molecular orbitals, reactivity properties, and potential electrophilic and nucleophilic attack sites, offering insights into its chemical behavior (Arjunan, Senthilkumari, & Mohan, 2019).
Physical Properties Analysis The compound's physical properties, such as thermal stability and mechanical properties, have been studied, revealing its solubility in various organic solvents and its stability under different conditions (Yin et al., 2005).
Chemical Properties Analysis Detailed analysis of chemical shifts, molecular orbitals, and reactivity characteristics provide a comprehensive understanding of the chemical properties of 3-(Trifluoromethyl)phenyl chloroformate. This includes insights into its stability and potential reactivity under various chemical conditions (Arjunan, Senthilkumari, & Mohan, 2019).
Scientific Research Applications
Certainly! Let’s delve into the scientific research applications of 3-(Trifluoromethyl)phenyl chloroformate . This compound, with the chemical formula ClCO2C6H4CF3, has a molecular weight of 224.56 g/mol and the CAS number 95668-29-4 . Here are six unique applications:
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Organic Synthesis and Medicinal Chemistry:
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Peptide and Protein Chemistry:
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Materials Science and Surface Modification:
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Analytical Chemistry and Chromatography:
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Drug Metabolism Studies:
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Synthesis of Trifluoromethylated Compounds:
Remember to consult the relevant literature for detailed experimental procedures and specific examples. If you need further information on any of these applications, feel free to ask
Safety And Hazards
This compound is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
properties
IUPAC Name |
[3-(trifluoromethyl)phenyl] carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-7(13)14-6-3-1-2-5(4-6)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQHHELXYARECQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407867 | |
Record name | 3-(Trifluoromethyl)phenyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)phenyl chloroformate | |
CAS RN |
95668-29-4 | |
Record name | 3-(Trifluoromethyl)phenyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethyl)phenyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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